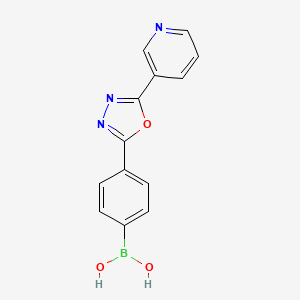

Boronic acid derivative 3

Description

Properties

Molecular Formula |

C13H10BN3O3 |

|---|---|

Molecular Weight |

267.05 g/mol |

IUPAC Name |

[4-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C13H10BN3O3/c18-14(19)11-5-3-9(4-6-11)12-16-17-13(20-12)10-2-1-7-15-8-10/h1-8,18-19H |

InChI Key |

GUJFLRGCBMMKFL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Boronic Acid Derivative 3 and Its Analogues

Retrosynthetic Analysis of Boronic Acid Derivative 3 Architectures

A retrosynthetic approach to this compound reveals key disconnections and strategic precursors for its assembly.

Strategic Disconnections and Key Precursors

The primary retrosynthetic disconnection for this compound, (4-(methylsulfonamido)phenyl)boronic acid, involves breaking the carbon-boron bond and the nitrogen-sulfur bond. This analysis points to two main synthetic pathways:

Pathway A: Borylation of a pre-formed sulfonamide. This is the most direct approach. The key precursor is N-(4-halophenyl)methanesulfonamide. This intermediate can then be converted to the corresponding boronic acid.

Pathway B: Sulfonylation of a borylated aniline (B41778). This strategy involves the formation of the sulfonamide bond on a pre-existing arylboronic acid. The key precursor is 4-aminophenylboronic acid.

A more detailed retrosynthetic analysis might also consider the formation of the sulfonamide precursor itself. For instance, N-(4-halophenyl)methanesulfonamide can be disconnected to 4-haloaniline and methanesulfonyl chloride. google.comwikipedia.org This multi-step approach allows for greater modularity in synthesizing analogs with diverse substitution patterns. A representative retrosynthetic scheme is shown below:

Scheme 1: Retrosynthetic analysis of this compound

Influence of Substituent Effects on Synthetic Accessibility

The electronic nature of substituents on the aromatic ring significantly influences the feasibility and efficiency of synthetic routes to this compound and its analogs.

Electron-donating groups (EDGs) on the aniline precursor can enhance the nucleophilicity of the amine, facilitating the sulfonylation reaction. rsc.org However, strong EDGs can sometimes complicate ortho-lithiation or borylation reactions by directing the reaction to other positions.

Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aniline nitrogen, potentially requiring harsher conditions for sulfonamide formation. sapub.org Conversely, EWGs can facilitate the initial borylation of an aryl halide by making the aryl halide more susceptible to oxidative addition in palladium-catalyzed borylation reactions.

The interplay of these electronic effects must be carefully considered when designing a synthetic strategy for a specific analog of this compound.

Direct Synthetic Routes to this compound

Several direct synthetic methodologies have been developed for the preparation of arylboronic acids and sulfonamides, which are applicable to the synthesis of this compound.

Lithiation-Boronation Protocols

A common and powerful method for introducing a boronic acid group onto an aromatic ring is through a lithiation-boronation sequence. bris.ac.ukorganic-chemistry.org This typically involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), like triisopropyl borate. bris.ac.ukorganic-chemistry.org

For precursors to this compound, directed ortho-metalation can be employed. A directing group on the aromatic ring, such as an amide, can direct the lithiation to the ortho position. researchgate.net While effective, this method's functional group tolerance can be limited due to the high reactivity of the organolithium reagents. sigmaaldrich.comresearchgate.net

Table 1: Key Features of Lithiation-Boronation Protocols

| Feature | Description | Reference |

|---|---|---|

| Reagents | Organolithium base (e.g., n-BuLi, LTMP), Trialkyl borate (e.g., B(OiPr)₃) | bris.ac.ukorganic-chemistry.org |

| Mechanism | Deprotonation to form an aryllithium, followed by nucleophilic attack on the boron atom. | bris.ac.uk |

| Advantages | High efficiency for specific substrates, regioselectivity via directed ortho-metalation. | organic-chemistry.orgresearchgate.net |

| Limitations | Limited functional group tolerance, requires anhydrous conditions and low temperatures. | sigmaaldrich.com |

Reductive Amination Strategies

Reductive amination is a versatile method for forming C-N bonds and is widely used in pharmaceutical synthesis. acs.org While not a direct route to the final boronic acid derivative, it is crucial for synthesizing key precursors. For example, a substituted benzaldehyde (B42025) containing a boronic acid or a precursor group can be reacted with an amine in the presence of a reducing agent to form a more complex aniline precursor. beilstein-journals.orgorganic-chemistry.org This strategy allows for the introduction of diversity at the nitrogen atom of the sulfonamide.

Table 2: Reductive Amination for Precursor Synthesis

| Reactants | Reducing Agent | Product Type | Reference |

|---|---|---|---|

| Aldehyde/Ketone + Amine | Sodium borohydride (B1222165) (NaBH₄) | Secondary/Tertiary Amine | beilstein-journals.org |

| Aldehyde/Ketone + Amine | Sodium triacetoxyborohydride | Secondary/Tertiary Amine | organic-chemistry.org |

Amide-Forming Conjugation Approaches

The formation of the sulfonamide bond is a critical step in many synthetic routes to this compound. The most classic and widely used method is the reaction of an amine with a sulfonyl chloride in the presence of a base. wikipedia.orgsapub.org

For the synthesis of this compound, this would typically involve reacting 4-aminophenylboronic acid or a protected version with methanesulfonyl chloride. google.com Pyridine or triethylamine (B128534) are commonly used as bases to neutralize the HCl generated during the reaction. wikipedia.orgekb.eg To circumvent issues with harsh reagents, newer methods using catalysts or alternative sulfur sources have been developed. thieme-connect.comorganic-chemistry.org For instance, palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides offers a high-yielding alternative. organic-chemistry.org

Table 3: Common Sulfonamide Formation Methods

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Classical Method | Amine + Sulfonyl Chloride | Base (e.g., pyridine, triethylamine) | wikipedia.org |

| Palladium-Catalyzed | Methanesulfonamide + Aryl Bromide | Pd catalyst, ligand, base | organic-chemistry.org |

Cross-Coupling Reactions Utilizing this compound

This compound, a term often referring to a specific palladacycle precatalyst, has emerged as a highly efficient component in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Suzuki-Miyaura Cross-Coupling Protocols for Derivatization

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, joining an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst. wikipedia.org The use of advanced precatalysts, such as derivative 3, has significantly broadened the scope and utility of this reaction, particularly for creating derivatives of complex molecules. acs.org These protocols are valued for their mild reaction conditions, tolerance of various functional groups, and the use of boronic acids, which are generally less toxic than other organometallic reagents. wikipedia.orgmdpi.com

The success of a Suzuki-Miyaura reaction is highly dependent on the catalyst system, which consists of a palladium source and a supporting ligand. libretexts.org Palladacycle precatalysts, such as derivative 3, are designed to efficiently generate the active Pd(0) catalytic species under mild conditions. nih.govacs.org This is particularly important when working with unstable boronic acids, such as polyfluorophenylboronic acids, which can decompose under harsh reaction conditions. nih.govacs.org

The choice of ligand is critical as it modulates the electronic and steric properties of the palladium center. yonedalabs.com Bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., SPhos, RuPhos, XPhos), are often paired with palladium sources. nih.govnih.gov These ligands enhance the rate of oxidative addition and promote reductive elimination, two key steps in the catalytic cycle. wikipedia.org For instance, the use of palladacycle precatalyst 3c with ligand L3 showed significantly higher product yields in a shorter time compared to traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃, demonstrating the efficiency of the precatalyst in generating the active catalyst. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering greater stability and electron-donating ability than many phosphines. wikipedia.org

| Palladium Source (0.1 mol%) | Ligand | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| Precatalyst 3c | L3 | 20 | 92 | nih.gov |

| Pd(OAc)₂ | L3 | 20 | <40 | nih.gov |

| Pd₂(dba)₃ | L3 | 20 | <40 | nih.gov |

The choice of solvent and base is crucial for optimizing the Suzuki-Miyaura reaction, influencing both yield and reaction rate. researchgate.net A variety of solvents are effective, including ethers like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as polar aprotic solvents like dimethylformamide (DMF). yonedalabs.comscielo.br Aqueous conditions, often a mixture of an organic solvent and water, are increasingly popular due to their environmental benefits and ability to facilitate the reaction with certain catalyst systems. nih.govrsc.org For example, a protocol using a water-acetonitrile solvent system at 37 °C has been successfully applied to the derivatization of (poly)chlorinated pharmaceuticals. nih.govresearchgate.net

The base plays a multifaceted role in the catalytic cycle, primarily in the formation of the boronate complex necessary for transmetalation. wikipedia.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF, KF). yonedalabs.comscielo.br The optimal combination of base and solvent can be highly specific to the substrates and catalyst system. For instance, in the coupling of 2-tolylboronic acid and 2-bromomesitylene, changing the solvent from dioxane to DMF with KF or CsF as the base led to a noticeable reduction in yield, highlighting the intricate interplay between reaction components. scielo.br

| Substrates | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-tolylboronic acid + 2-bromomesitylene | KF | Dioxane | 56 | scielo.br |

| 2-tolylboronic acid + 2-bromomesitylene | KF | DMF | 45 | scielo.br |

| 2-tolylboronic acid + 2-bromomesitylene | CsF | Dioxane | 60 | scielo.br |

| 2-tolylboronic acid + 2-bromomesitylene | CsF | DMF | 38 | scielo.br |

| Phenylboronic acid + Bromobenzene | K₃PO₄ | 1,4-Dioxane | 90 | researchgate.net |

| Phenylboronic acid + Bromobenzene | K₂CO₃ | DMF | 85 | researchgate.net |

The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the steric and electronic properties of both the boronic acid and the organohalide partner. nih.gov Sterically hindered substrates, such as those with multiple ortho-substituents, often require highly active catalyst systems to achieve good yields. researchgate.net The development of bulky monophosphinobiaryl ligands has been crucial for facilitating the coupling of sterically demanding substrates. nih.govresearchgate.net

Electronic effects also play a critical role. Electron-rich aryl chlorides are generally less reactive than their electron-poor counterparts and require more electron-rich ligands to promote the initial oxidative addition step. yonedalabs.comresearchgate.net Conversely, electron-deficient boronic acids can be more challenging to couple. rsc.org The nature of the boronic acid itself is a key factor; for instance, some polyfluorophenylboronic acids are highly unstable, and their successful coupling relies on precatalysts like derivative 3 that generate the active catalyst rapidly at low temperatures. nih.gov

Negishi Coupling Conditions and Comparative Analysis

The Negishi coupling, which pairs an organozinc reagent with an organohalide, serves as a powerful alternative to the Suzuki-Miyaura reaction, especially in cases where the corresponding boronic acid is unstable or difficult to access. nih.govorganic-chemistry.org For example, the Suzuki-Miyaura coupling of 2,3,6-trifluorophenylboronic acid is challenging due to its rapid decomposition. nih.gov In such scenarios, the Negishi coupling provides a more reliable route. nih.gov

Palladacycle precatalyst 3 has proven to be exceptionally effective for Negishi cross-couplings. nih.gov Comparative studies show that catalyst systems derived from precatalyst 3 can provide superior yields in shorter reaction times compared to other common palladium sources. nih.gov This efficiency is attributed to the rapid and clean formation of the active L₁Pd(0) species. nih.gov While Suzuki coupling is often preferred for its use of more environmentally benign boronic acids, Negishi coupling offers a crucial advantage for substrates that are incompatible with Suzuki conditions, making it a complementary and indispensable tool in organic synthesis. wikipedia.orglibretexts.org

Derivatization and Functionalization of this compound

While "this compound" typically refers to a catalyst component that is not itself functionalized during the reaction, the broader context includes the derivatization and functionalization of boronic acids to create novel building blocks. wiley-vch.deresearchgate.net The boronic acid moiety is relatively stable, allowing for chemical transformations on other parts of the molecule, provided the reaction conditions are compatible with the oxidatively sensitive C-B bond. wiley-vch.de

A powerful strategy for the derivatization of functionalized boronic acids involves solid-phase synthesis. researchgate.netacs.org Boronic acids can be immobilized on a resin, such as N,N-diethanolaminomethyl polystyrene (DEAM-PS). researchgate.netwiley-vch.de This approach facilitates the purification process and allows for a wide range of chemical modifications. For example, resin-bound arylboronic acids functionalized with amino or carboxyl groups can be converted into amides, anilides, and ureas in high yields and purity after cleavage from the support. researchgate.netwiley-vch.de This methodology enables the efficient construction of libraries of complex boronic acid derivatives for various applications. researchgate.net

Formation of Boronic Esters and Anhydrides

Boronic acids, including Derivative 3, are often converted into more stable and manageable forms, such as boronic esters and anhydrides (boroxines), for purification, storage, and subsequent reactions. chem-station.comsciforum.net This transformation is a key step in many synthetic pathways.

Boronic Esters: Boronic esters are formed through a condensation reaction between a boronic acid and an alcohol, most commonly a 1,2- or 1,3-diol. wikipedia.orgresearchgate.net This reaction is reversible and is typically driven to completion by removing the water generated during the reaction, often through azeotropic distillation or the use of a dehydrating agent like anhydrous magnesium sulfate. sciforum.netorgsyn.org Cyclic esters, such as those formed with pinacol (B44631) (to yield a dioxaborolane) or neopentyl glycol (to yield a dioxaborinane), are particularly common due to their enhanced stability. wikipedia.orgwiley-vch.de These esters are generally less polar than the parent boronic acids, often exist as liquids or crystalline solids, and are stable enough for purification by silica (B1680970) gel chromatography. chem-station.comacs.org

Boronic Anhydrides (Boroxines): Boronic acids have a strong tendency to undergo dehydration to form six-membered cyclotrimeric anhydrides known as boroxines. wikipedia.orgwikipedia.org This process, which involves the loss of three water molecules from three molecules of boronic acid, can be facilitated by heating, sometimes in an anhydrous solvent or under vacuum. wikipedia.orgnih.gov The formation of boroxines is an equilibrium process, and they can be readily hydrolyzed back to the corresponding boronic acid in the presence of water. researchgate.net In many synthetic applications, such as the Suzuki-Miyaura coupling, the boroxine (B1236090) form can be used directly and is often considered equivalent to the free boronic acid. chem-station.com More recent methods have explored transesterification and metathesis reactions to form boroxines from pinacol boronates, avoiding the direct use of sometimes unstable boronic acid precursors. nih.gov

Table 1: Comparison of Boronic Acid Forms

| Feature | Boronic Acid (R-B(OH)₂) | Boronic Ester (e.g., Pinacol Ester) | Boroxine ([RBO]₃) |

|---|---|---|---|

| State | Typically solid wikipedia.org | Liquid or solid | Solid wikipedia.org |

| Stability | Prone to dehydration wikipedia.org | Generally stable, especially cyclic esters chem-station.com | Stable in anhydrous conditions, reverts to acid with water researchgate.net |

| Purification | Difficult by chromatography acs.org | Often purifiable by chromatography chem-station.com | Complicates characterization due to equilibrium with acid acs.org |

| Common Use | Direct reagent in couplings | Stable intermediate for multi-step synthesis, storage nih.govnumberanalytics.com | Often used interchangeably with boronic acid in couplings chem-station.com |

Modifications of Peripheral Moieties

Once the core structure of a boronic acid or its ester is established, further functionalization often involves modifying the peripheral parts of the organic scaffold (the 'R' group) while the boronic acid moiety is preserved.

A key reaction for this purpose is the Chan-Lam coupling, which forms carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can couple an aryl boronic acid, such as a derivative of this compound, with amines or alcohols to form aryl amines and aryl ethers, respectively. wikipedia.orgnih.gov The reaction is advantageous as it can often be performed at room temperature and is tolerant of ambient air, providing a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. organic-chemistry.orgrsc.org This allows for the introduction of diverse amine, amide, or ether functionalities onto the molecular framework. nih.gov

Other modifications can include standard aromatic substitutions or alkylations on the aryl ring of the boronic acid derivative. nih.gov For instance, primary amination of aryl boronic acids can be achieved using methods that avoid transition metals, expanding the toolkit for peripheral functionalization. nih.gov The success of these modifications often depends on the stability of the boronic acid or its protected form to the specific reaction conditions.

Synthetic Challenges and Future Directions in Preparation of this compound

Despite the utility of boronic acids, their synthesis and manipulation present several challenges. A primary issue is their inherent instability towards protodeboronation (loss of the boron group), particularly for certain heteroaryl or electron-rich aryl boronic acids. researchgate.net The tendency to form boroxines complicates purification and accurate characterization. acs.org Furthermore, the boronic acid moiety is incompatible with many common synthetic reagents, such as strong oxidants and certain organometallics, which has historically required that the borylation step be performed late in a synthetic sequence. nih.govgoogle.com

Future research in the field is focused on overcoming these challenges and expanding the synthetic utility of organoboron compounds. Key directions include:

Development of Novel Protecting Groups : The creation of new protecting groups with orthogonal stability and deprotection conditions remains a major goal. researchgate.net Recent work has explored photocleavable protecting groups that can be removed with light, offering a mild and highly specific deprotection strategy. researchgate.net

Advanced Catalytic Methods : There is a continuous drive to develop more efficient, general, and functional-group-tolerant catalytic methods for synthesizing boronic acids. This includes direct C-H borylation, which avoids the need for pre-functionalized starting materials, and electrochemical methods that offer sustainable alternatives to traditional reagents. bohrium.comoaepublish.com Photoinduced borylation reactions are also emerging as a powerful tool. nih.gov

Flow Chemistry : The use of flow chemistry systems for borylation reactions allows for precise control over reaction parameters like temperature and time. This can suppress side reactions and improve yields, particularly in sensitive or fast reactions like lithium-halogen exchange followed by borylation.

New Synthetic Applications : Researchers continue to explore new ways to use the unique reactivity of the carbon-boron bond. This includes developing novel ring-opening reactions and other transformations to build molecular complexity efficiently. rsc.orgrsc.org The design of new boron-based catalysts and materials is also a rapidly advancing frontier. oaepublish.com

Collectively, these advancements promise to make the synthesis of complex molecules like this compound and its analogues more efficient, reliable, and amenable to automation.

Mechanistic Investigations of Reactions Involving Boronic Acid Derivative 3

Fundamental Reaction Pathways of Boronic Acid Derivative 3

Boronic acid derivatives are renowned for their versatility in organic synthesis, participating in a wide array of reaction pathways. Their chemistry is largely dictated by the electron-deficient nature of the sp2-hybridized boron atom. wiley-vch.de Key reaction pathways include transmetalation in cross-coupling reactions, the formation of reversible covalent bonds with diols, and participation in radical reactions. wikipedia.orgnih.govrsc.org

In one specific context, a boronic acid derivative designated as compound 3 is an iminium-based organocatalyst designed for the electrophilic activation of alcohols. nih.gov The mechanism hinges on the high Lewis acidity of the boron center, enhanced by the cationic iminium group. This catalyst activates alcohols toward nucleophilic substitution, often proceeding through an S_N1-type mechanism. nih.gov In contrast, other boronic acid derivatives can undergo photochemical rearrangement. For example, a separate compound also labeled 3 participates in a light-driven 1,3-boronate rearrangement to form new carbon-carbon bonds, a pathway that notably does not appear to involve radical intermediates. researchgate.netnih.gov The reaction is believed to proceed through an excited triplet state, followed by a structural rearrangement and subsequent hydrolysis. nih.gov Another pathway involves the generation of carbon-centered radicals from boronic acids or their esters, which can be achieved through photoredox catalysis in the presence of a Lewis base catalyst. d-nb.info

Boronate Ester Formation and Dissociation Dynamics

A hallmark of boronic acid chemistry is the reversible formation of cyclic boronate esters with 1,2- or 1,3-diols. wiley-vch.deaablocks.com This equilibrium is dynamic and sensitive to multiple factors, making these derivatives useful in dynamic covalent chemistry and for the creation of responsive materials. rsc.orgrsc.org The process involves the condensation of the boronic acid's hydroxyl groups with the diol, releasing water. nih.gov The stability and lability of the resulting ester are crucial to its function.

The equilibrium between a boronic acid and its corresponding boronate ester is highly dependent on the pH of the solution. rsc.orgresearchgate.net In aqueous media, boronic acids exist in an equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. aablocks.comrsc.org The pKa of a typical phenylboronic acid is around 9. wikipedia.orgacs.org

The formation and cleavage of boronate esters are governed by specific kinetic and thermodynamic parameters, which are influenced by the structures of both the boronic acid and the diol, as well as reaction conditions like solvent and buffer systems. mdpi.comnih.gov The stability of the ester is quantified by the equilibrium constant (Keq), while the rates of formation and dissociation are described by their respective rate constants. acs.orgchemrxiv.org

The activation energy (Ea) for the transesterification of boronic esters can vary significantly. For instance, the Ea for the metathesis of a five-membered boronic ester was found to be approximately 15.9 kJ/mol, while the slower reaction of a six-membered ester had an Ea of 23.6 kJ/mol. mdpi.com The presence of catalytic amounts of free alcohols can accelerate these exchange reactions, significantly lowering the activation energy. mdpi.com

The table below presents representative thermodynamic and kinetic data for the reaction of Phenylboronic Acid (PBA) with various diols, illustrating the impact of diol structure on these parameters.

| Diol Partner | Binding Affinity (Keq) [M-1] | Dissociation Rate Constant (kr) [s-1] | Reference |

|---|---|---|---|

| Fructose | 1500 | 1.5 | nih.gov |

| Sorbitol | 400 | 2.8 | nih.gov |

| Glucose | 110 | 1.9 | nih.gov |

| Pinacol (B44631) | 3.8 | 1.1 x 10-3 | nih.gov |

| Ethylene Glycol | 0.7 | - | researchgate.net |

Data illustrates general principles; specific values for "this compound" would depend on its precise structure and the reacting diol.

The stability and reversibility of boronate esters are profoundly influenced by structural factors. wiley-vch.de

Ring Strain: Six-membered boronate esters, formed from 1,3-diols, are generally more thermodynamically stable than the corresponding five-membered esters formed from 1,2-diols. researchgate.net

Steric Effects: Alkyl substituents on the carbons bearing the hydroxyl groups can slow down the rate of transesterification but often lead to a more thermodynamically stable final product. researchgate.net Conversely, significant steric bulk near the boron atom can kinetically hinder the formation of the tetrahedral intermediates required for ester exchange, thereby increasing the ester's stability under neutral conditions. acs.org

Electronic Effects: Electron-withdrawing groups on the aryl ring of the boronic acid increase its Lewis acidity, which generally leads to more stable boronate ester complexes. wiley-vch.de For a catalyst like iminium derivative 3 , the strong electron-withdrawing nature of the cationic group dramatically increases the Lewis acidity of the boron center, which would be expected to favor the formation of stable ester adducts. nih.gov

Intramolecular Coordination: The presence of nearby atoms capable of coordinating with the boron, such as nitrogen, can lead to the formation of stable bicyclic chelates. researchgate.net This internal stabilization can significantly increase the hydrolytic stability of the boronate ester. researchgate.net

Catalytic Activation Mechanisms

Boronic acids can be activated for catalysis through several distinct mechanisms, often exploiting their Lewis acidity or their ability to form reactive intermediates. nih.govresearchgate.netnih.gov The specific mode of activation is highly dependent on the catalyst's structure and the reaction conditions.

Ligand-accelerated catalysis involves the use of an external molecule (a ligand) to enhance the rate and efficiency of a catalytic reaction. In the context of boronic acids, this can occur in several ways. One prominent example is in palladium-catalyzed cross-coupling reactions, where mono-N-protected amino acids have been identified as effective ligands that accelerate C-H activation steps. nih.govnih.gov These ligands are believed to coordinate to the metal center and lower the energy of the transition state for the rate-determining step. nih.govresearchgate.net

Another form of activation that can be considered a type of ligand acceleration is the use of Lewis bases to generate reactive radical species from boronic acids or esters. d-nb.info In this dual catalytic system, a Lewis base such as quinuclidin-3-ol or triphenylphosphine (B44618) forms a redox-active complex with the boronic acid derivative. d-nb.info This complex has a lower oxidation potential than the boronic acid alone, allowing a photoredox catalyst to generate a carbon-centered radical via single-electron transfer, which can then engage in subsequent reactions. d-nb.info This strategy effectively uses the Lewis base as an activating ligand to unlock the radical-generating potential of otherwise stable boronic acid derivatives.

Transition State Analysis in Metal-Mediated Reactions

The efficacy of metal-mediated reactions involving boronic acid derivatives often hinges on the nature of the transition state. Computational and experimental studies have provided insight into these transient structures, revealing how factors like ligand electronics and substrate sterics influence reaction pathways. nih.gov

In palladium-catalyzed cross-coupling reactions, the transmetalation step is frequently rate-determining. rsc.org For primary alkylboron nucleophiles, the stereochemical outcome is intimately tied to the transition state geometry. Investigations into Pd-catalyzed Suzuki reactions have shown that bulky, electron-deficient phosphine (B1218219) ligands can promote a stereoretentive transmetalation pathway. nih.gov Conversely, bulky, electron-rich ligands may favor a stereoinvertive pathway. nih.gov However, the steric properties of the alkylboron nucleophile itself can override these electronic influences. nih.gov For instance, a sterically demanding boronic acid derivative, referred to as compound 3 in a specific study, was found to preclude a stereoinvertive transmetalation pathway due to its bulk, thus dictating the stereocontrol of the reaction. nih.gov

In other metal-mediated processes, such as the chiral phosphoric acid-catalyzed allylation of aldehydes, a chair-like transition state has been proposed. whiterose.ac.uk This model suggests the reaction is activated through the protonation of the boronate oxygen by the acid catalyst, facilitating the subsequent bond formation. whiterose.ac.uk

Table 1: Factors Influencing Transition State Pathways in Metal-Mediated Reactions

| Factor | Influence on Transition State | Outcome | Reference |

|---|---|---|---|

| Ligand Electronics | Bulky, electron-deficient phosphine ligands (e.g., bis-CF₃PhXPhos) | Promotes stereoretentive transmetalation | nih.gov |

| Ligand Electronics | Bulky, electron-rich phosphine ligands (e.g., PᵗBu₃) | Promotes stereoinvertive transmetalation | nih.gov |

| Nucleophile Sterics | Sterically demanding alkylboron nucleophiles (e.g., compound 3 ) | Can override ligand effects to favor stereoretentive pathways | nih.gov |

| Catalyst Type | Chiral phosphoric acid in allylation reactions | Activates via protonation of boronate oxygen in a proposed chair-like transition state | whiterose.ac.uk |

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of boronic acid derivatives is significantly influenced by both intermolecular and intramolecular interactions. The Lewis acidic nature of the boron atom, with its vacant p-orbital, makes it susceptible to coordination with nucleophiles. scispace.commdpi.com

A detailed study of a borylated monosaccharide, 3-boronic-3-deoxy-d-galactose (referred to as compound 2 in the study, but conceptually relevant as a boronic acid derivative), highlights these interactions. mdpi.com NMR analysis revealed that the boron atom exists predominantly in a trigonal planar geometry as a boronic acid. mdpi.com However, the presence of minor species suggests intermolecular interactions with water molecules, leading to boronate species. mdpi.com Intramolecular interactions between the boron center and hydroxyl groups on the sugar backbone are also possible, particularly when the molecule is in its open-chain form, though geometric constraints make this unlikely in the cyclic pyranose and furanose forms. mdpi.com

In another context, studies on ((ferrocenylimino)methyl)phenylboronic acids demonstrated the importance of intramolecular B–N coordination. muni.cz The ortho isomer, in particular, proved to be an excellent system for studying these interactions, which can be modulated electrochemically. muni.cz Such intramolecular coordination can stabilize the molecule and influence its reactivity in subsequent transformations.

Computational analyses have further elucidated these interactions. Natural Bond Orbital (NBO) analysis of 2-Methoxy phenylboronic acid revealed significant stabilization energy from donor-acceptor interactions, indicating proton transfer plays a key role. researchgate.net Similarly, computational studies of an oxime ether electrocyclization to form heteroaromatic boronic acid derivatives showed that an N(lone pair) → C=C π* orbital interaction lowers the energy of the transition state, explaining the enhanced reactivity of E-oxime ethers over their Z-counterparts. nih.gov

Table 2: Key Interactions Governing Boronic Acid Derivative Reactivity

| Type of Interaction | Description | Consequence | Reference |

|---|---|---|---|

| Intermolecular | Coordination of water to the boron p-orbital. | Formation of tetracoordinate boronate species. | mdpi.com |

| Intramolecular | Coordination of a proximal nucleophile (e.g., N, OH) to the boron center. | Stabilization, potential for redox-control of reactivity. | mdpi.communi.cz |

| Orbital Interaction | N(lone pair) → C=C π* interaction in E-oxime ethers. | Lowering of the electrocyclization transition state energy, enhanced reactivity. | nih.gov |

Stereochemical Outcomes and Control in Reactions of this compound

Controlling the stereochemical outcome of reactions involving boronic acid derivatives is a central goal in asymmetric synthesis. The Petasis three-component reaction, which couples an amine, a carbonyl compound, and a boronic acid, is a powerful tool for creating stereodefined amino alcohols and their derivatives. acs.orgwikipedia.org

In one application, the Petasis reaction of a chiral lactol, an amino acetal (B89532) (compound 3 in the study), and 4-methoxyphenylboronic acid proceeded with high diastereoselectivity. acs.org The reaction afforded the anti-diastereomer as the major product, demonstrating the inherent facial selectivity of the intramolecular transfer of the aryl group from the boronate complex to the iminium ion intermediate. acs.orgwikipedia.org

The stereochemical course of metal-catalyzed reactions is also highly controllable. In a palladium-catalyzed three-component reaction to synthesize α-arylglycine derivatives, the enantioselectivity was dependent on the electronic properties of the aryl boronic acid. frontiersin.org Electron-neutral aryl boronic acids provided good yields and high enantiomeric ratios (e.r. ≥88:12), whereas electron-rich aryl boronic acids led to a nearly racemic product due to a competing, uncatalyzed background reaction. frontiersin.org This highlights how the intrinsic reactivity of the boronic acid derivative can influence the stereochemical outcome by favoring one mechanistic pathway over another. frontiersin.org

Further studies on the stereoselective synthesis of β-aminoalkylboronic acid derivatives have utilized chiral sulfinimines. ualberta.ca The 1,2-addition of lithiated 1,1-diborylalkanes to these sulfinimines delivered β-sufinimido gem-bis(boronates) with high diastereoselectivity, which could then be converted to the desired syn-α,β-disubstituted β-aminoalkylboronates. ualberta.ca

Table 3: Stereochemical Control in Reactions of Boronic Acid Derivatives

| Reaction Type | Reactants | Key Control Element | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Petasis Reaction | (S)-lactol 2 , amino acetal 3 , 4-methoxyphenylboronic acid | Chiral lactol and intramolecular transfer | anti-diastereomer, dr 94:6 | acs.org |

| Pd-catalyzed 3-component reaction | Glyoxylic acid, sulfonamides, arylboronic acids | Electronic nature of the boronic acid | e.r. ≥88:12 for electron-neutral aryl boronic acids | frontiersin.org |

Advanced Characterization Methodologies and Spectroscopic Analysis Principles for Boronic Acid Derivative 3

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of Boronic acid derivative 3. nih.gov It provides in-depth information about the atomic arrangement and chemical environment within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of this compound. nih.gov

In ¹H NMR analysis of this compound, conducted in a solution of deuterated acetone (B3395972) (Acetone-d₆) with deuterium (B1214612) oxide (D₂O), distinct signals corresponding to the different types of protons are observed. nih.gov The aromatic protons appear as multiplets in the range of δ 7.21–7.80 ppm. The methylene (B1212753) protons adjacent to the phosphorus atom present as a doublet at δ 3.19 ppm, with a characteristic coupling constant (JH-P) of 21.9 Hz, confirming the presence of the phosphonate (B1237965) group. The ethoxy group protons are observed as a multiplet at δ 3.91–4.03 ppm for the methylene (CH₂) protons and a triplet at δ 1.16 ppm for the methyl (CH₃) protons, with a coupling constant (J) of 7.1 Hz. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. For this compound, the analysis reveals signals for the aromatic carbons, with notable coupling to the phosphorus atom. For instance, the carbon atoms of the phenyl ring appear at δ 134.9 ppm (d, JC-P = 3.2 Hz), δ 134.6 ppm (d, JC-P = 9.5 Hz), and δ 129.7 ppm (d, JC-P = 6.5 Hz). The carbon of the methylene group directly bonded to phosphorus shows a large coupling constant at δ 33.4 ppm (d, JC-P = 136.8 Hz). The ethoxy group carbons are found at δ 63.0 ppm (d, JC-P = 6.8 Hz) and δ 16.4 ppm (d, JC-P = 5.9 Hz). nih.gov

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound. nih.gov

| NMR Data for this compound | |

| ¹H NMR (400 MHz, Acetone-d₆ + D₂O) | δ (ppm) |

| Aromatic protons | 7.80–7.70 (m, 2H), 7.31–7.21 (m, 2H) |

| Methylene protons (ethoxy) | 4.03–3.91 (m, 4H) |

| Methylene protons (benzyl) | 3.19 (d, JH-P = 21.9 Hz, 2H) |

| Methyl protons (ethoxy) | 1.16 (t, J = 7.1 Hz, 6H) |

| ¹³C NMR (101 MHz, Acetone-d₆ + D₂O) | δ (ppm) |

| Aromatic carbons | 134.9 (d, JC-P = 3.2 Hz), 134.6 (d, JC-P = 9.5 Hz), 129.7 (d, JC-P = 6.5 Hz) |

| Methylene carbon (ethoxy) | 63.0 (d, JC-P = 6.8 Hz) |

| Methylene carbon (benzyl) | 33.4 (d, JC-P = 136.8 Hz) |

| Methyl carbon (ethoxy) | 16.4 (d, JC-P = 5.9 Hz) |

To further probe the structure of this compound, advanced NMR experiments targeting heteroatoms like boron (¹¹B) and phosphorus (³¹P) are employed. nih.govresearchgate.net

³¹P NMR spectroscopy is particularly informative for compounds containing phosphonate groups. For this compound, the ³¹P NMR spectrum, recorded in Acetone-d₆ + D₂O, shows a single signal at δ 27.1 ppm, which is characteristic of the diethyl phosphonate moiety. nih.gov This confirms the oxidation state and chemical environment of the phosphorus atom.

¹¹B NMR spectroscopy is a valuable tool for studying boronic acids and their derivatives. researchgate.net It provides direct information about the boron center, including its coordination state (trigonal vs. tetrahedral). This technique is crucial for investigating interactions of the boronic acid group, such as its complexation with diols. researchgate.net While specific ¹¹B NMR data for this compound is not detailed in the provided context, it is a standard and essential method for characterizing such compounds. researchgate.net

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. mdpi.com Techniques like electrospray ionization time-of-flight (ESI-TOF) are commonly used. For a cysteine-conjugated derivative of a boronic acid, HRMS analysis yielded a measured m/z of 317.1645 for the sodium adduct [M+Na]⁺, which closely matched the calculated value of 317.1646 for the formula C₁₄H₂₃BN₂O₄Na. mdpi.com This level of accuracy is critical for confirming the identity of newly synthesized compounds like this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of interest is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule. While specific fragmentation data for this compound is not available in the provided search results, this method would be instrumental in confirming the presence of the phenyl, boronic acid, and diethyl phosphonate moieties by observing their characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. While specific IR data for this compound is not provided, one would expect to observe characteristic bands for B-O-H and B-C stretching from the boronic acid group, P=O and P-O-C stretching from the phosphonate group, and C-H and C=C stretching from the aromatic ring.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It is particularly useful for detecting non-polar bonds and symmetric vibrations. In the context of a related tri-functional nanoprobe, Surface-Enhanced Raman Spectroscopy (SERS) was used to detect a cyano moiety, which exhibits a sharp peak in the cellular Raman silent region at 2230 cm⁻¹. mdpi.com For this compound, Raman spectroscopy could be used to identify and characterize the vibrations of the phenyl ring and the phosphonate group.

Vibrational Fingerprinting for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within this compound. nih.gov The vibrational characteristics of boronic acids and their derivatives have been systematically studied to provide a basis for their characterization. acs.orgsci-hub.st

Key vibrational modes for boronic acid functionalities include:

B-O Stretching: Strong absorptions in the IR spectrum, typically observed in the range of 1310–1380 cm⁻¹, are characteristic of the B-O stretching vibrations in boronic acids. dergipark.org.trresearchgate.net

C-B Stretching: The C-B stretching vibrations are also indicative of boronic acid derivatives and can be observed in both IR and Raman spectra. dergipark.org.tr

O-H Stretching: The O-H stretching region in the IR spectrum can provide evidence of intermolecular hydrogen bonding, a common feature in the solid-state structure of boronic acids. researchgate.net

A systematic investigation of various boronic acid species has led to the categorization of IR bands specific to boronic acid, boroxine (B1236090) anhydride, and boronate ester functionalities. acs.org This allows for a more diagnostic approach to distinguish between these forms. acs.org It is important to note that some vibrational bands previously thought to be diagnostic for one type of boron-containing functionality have been found in regions where other functionalities also exhibit characteristic peaks, necessitating a careful and comprehensive analysis of the entire spectrum. acs.orgsci-hub.st

Computational modeling, often using density functional theory (DFT), is frequently employed in conjunction with experimental spectroscopy to assign vibrational modes accurately. nih.govacs.orgdergipark.org.tr This combined approach enhances the understanding of the vibrational properties of complex molecules like this compound. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) Principles

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can overcome the limitations of conventional Raman spectroscopy, particularly for detecting molecules at low concentrations. spectroscopyonline.com The SERS effect relies on the enhancement of the Raman signal when a molecule is in close proximity to a nanostructured metallic surface, typically gold or silver. spectroscopyonline.comacs.org

The primary principles behind SERS are:

Electromagnetic Enhancement: This is the dominant mechanism and arises from the excitation of localized surface plasmons on the metallic nanoparticles. The incident laser light interacts with the plasmons, creating a greatly amplified local electric field at the surface, which in turn enhances the Raman scattering of the analyte molecule. spectroscopyonline.com

Chemical Enhancement: This mechanism involves charge-transfer interactions between the analyte and the metal surface, leading to a further, albeit smaller, enhancement of the Raman signal. spectroscopyonline.com

For the analysis of boronic acid derivatives, SERS can be particularly useful. The surface of the SERS substrate can be functionalized with molecules that have an affinity for boronic acids, such as those containing diol groups, to capture and concentrate the analyte at the surface for enhanced detection. spectroscopyonline.comnih.gov For instance, 4-mercaptophenylboronic acid (4-MPBA) has been used to functionalize silver dendrites for the detection of bacteria. nih.gov

The SERS signal is highly dependent on the distance of the analyte from the surface, with the enhancement effect diminishing rapidly within a few nanometers. spectroscopyonline.com The number of molecules at the surface, their orientation, and their interaction with the surface all play a crucial role in the observed SERS intensity. spectroscopyonline.com

Chromatographic Purification and Purity Assessment Methodologies

Column Chromatography and Thin-Layer Chromatography Principles

Column chromatography (CC) and thin-layer chromatography (TLC) are fundamental techniques for the purification and preliminary purity assessment of boronic acid derivatives. oup.com The purification of boronic acids can be challenging due to their polarity and potential to form boroxines (anhydrides). h1.co

Key Principles and Considerations:

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the chromatography of boronic acids. researchgate.net However, the interaction of the boronic acid group with the silica surface can sometimes lead to streaking and poor separation. h1.co To mitigate this, silica gel can be impregnated with boric acid, which has been shown to be effective for both TLC and flash column chromatography of pinacol (B44631) boronic esters by suppressing over-adsorption. oup.comresearchgate.net Neutral alumina (B75360) has also been successfully used for the purification of boronate esters. researchgate.net

Mobile Phase: The choice of eluent is critical. For low to mild polarity boronic acids, solvent systems containing acetone can be effective. researchgate.net For more polar compounds, methanol (B129727) may be used. researchgate.net The addition of a small amount of an acid or base modifier to the mobile phase can sometimes improve separation on TLC. researchgate.net

Derivatization: In some cases, impure boronic acids can be purified by converting them into a salt by treatment with a base. The resulting salt can be separated by solvent extraction, and the pure boronic acid can then be regenerated by acidification. researchgate.net

The stability of boronate esters on silica gel can vary. While some, like pinacol boronates, may streak on TLC plates, others, such as tetraethylethylene glycol esters (Epin), have shown cleaner separation and higher recovery after column chromatography. h1.co

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of the purity of this compound. wur.nl Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.

A significant challenge in the HPLC analysis of boronate esters is their potential for on-column hydrolysis to the corresponding boronic acids. researchgate.net To address this, several parameters can be optimized:

Column: The choice of the stationary phase is crucial. Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, have been shown to minimize on-column hydrolysis. researchgate.net

Mobile Phase: The composition of the mobile phase significantly influences the stability of boronate esters. Using a mobile phase without a pH modifier has been found to be effective in reducing hydrolysis. researchgate.net In some cases, the addition of an acid like phosphoric acid to the mobile phase has been used for the analysis of specific fluorinated phenylboronic acids. google.com

Temperature: Column temperature can also affect the rate of hydrolysis. researchgate.net

For the selective detection of boronic acids in complex mixtures, post-column derivatization methods have been developed. One such method involves the reaction of the HPLC eluate with alizarin (B75676) in an alkaline solution. nih.gov This reaction forms a fluorescent complex that can be detected with high sensitivity and selectivity. wur.nlnih.gov This on-line detection method is applicable for both isocratic and gradient HPLC runs and uses inexpensive and stable reagents. wur.nlnih.gov

Table 1: Representative HPLC Conditions for Boronic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters XTerra MS C18, 4.6 x 50 mm | researchgate.net |

| Mobile Phase A | Water | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Gradient | Time-dependent gradient from 20% to 80% B | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Column Temperature | 35°C | researchgate.net |

| Detection | UV at 220 nm | researchgate.net |

| Post-Column Reagent (for selective detection) | 75 µM alizarin and 0.1% triethylamine (B128534) in acetonitrile | nih.gov |

| Detection (fluorescence) | λexc 469 nm and λem 610 nm | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for elucidating the precise three-dimensional atomic arrangement of this compound in the solid state. nih.gov The crystal structure of phenylboronic acid, a fundamental boronic acid, reveals that the molecules form dimeric units through a pair of O-H---O hydrogen bonds. scispace.comcdnsciencepub.com These dimers are further linked into an infinite layered array by additional hydrogen bonds. scispace.com

In the crystal structure of 3-cyanophenylboronic acid, molecules are linked by both O-H---O and O-H---N hydrogen bonds, forming chains. iucr.org These chains are further organized into a three-dimensional network through offset π–π and B⋯π stacking interactions. iucr.org The boronic acid group is often twisted relative to the plane of an attached aryl ring. scispace.comiucr.org

For more complex systems, such as boronic acid inhibitors bound to enzymes, X-ray crystallography provides critical insights into the binding modes and interactions. scispace.comnih.gov In serine β-lactamases, the boron atom of the inhibitor forms a covalent bond with the active site serine residue. scispace.comnih.gov In metallo-β-lactamases, the boronic acid can coordinate to the zinc ions in the active site. scispace.com Time-resolved crystallography can even be used to observe the dynamics of boronic acid binding and subsequent reactions within an enzyme's active site. nih.gov

Table 2: Key Crystallographic Features of Boronic Acid Derivatives

| Feature | Description | Reference |

|---|---|---|

| Molecular Packing | Often form hydrogen-bonded dimers or chains in the solid state. | scispace.comiucr.org |

| Hydrogen Bonding | O-H---O hydrogen bonds are a predominant intermolecular interaction. Other interactions like O-H---N can also be present depending on the substituents. | scispace.comiucr.org |

| Conformation | The boronic acid group can be twisted with respect to other parts of the molecule, such as an aromatic ring. | scispace.comiucr.org |

| Intermolecular Interactions | In addition to hydrogen bonding, π-π stacking and other van der Waals forces contribute to the overall crystal packing. | iucr.org |

Rheological Characterization of this compound-Containing Materials

The rheological properties of materials incorporating this compound, such as hydrogels and organogels, are crucial for understanding their mechanical behavior and potential applications. acs.orgresearchgate.net Rheology is the study of the flow and deformation of matter.

Dynamic rheological experiments, particularly oscillatory frequency sweeps, are commonly used to characterize these materials. rsc.orgnih.gov In these experiments, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured as a function of frequency. nih.gov For a typical hydrogel, G' is significantly higher than G'' at low strain, indicating a solid-like behavior. acs.orgnih.gov

The incorporation of boronic acids into polymeric or low-molecular-weight gelator systems can significantly enhance their rheological properties. acs.org This is often due to the formation of dynamic covalent bonds, such as boronate esters, between the boronic acid and diol functionalities within the material. researchgate.netrsc.org These reversible cross-links can impart self-healing and injectable properties to the gels. researchgate.netnih.gov

The mechanical strength of boronic acid-containing gels can be tuned by several factors:

Boronic Acid pKa: The pKa of the boronic acid influences the equilibrium of boronate ester formation. Boronic acids with lower pKa values can form more stable hydrogels at physiological pH. rsc.org

Polymer Architecture: The structure of the polymer backbone (e.g., linear vs. branched) can affect the cross-linking efficiency and the resulting gel stiffness. rsc.org

Concentration: The concentration of the boronic acid-containing polymer and any cross-linking agents will directly impact the density of the network and therefore the mechanical properties. aip.org

Table 3: Rheological Parameters for Boronic Acid-Containing Gels

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Storage Modulus (G') | A measure of the elastic response of the material. | Indicates the stiffness and solid-like character of the gel. | acs.orgrsc.orgnih.gov |

| Loss Modulus (G'') | A measure of the viscous response of the material. | Indicates the energy dissipated as heat. | acs.orgrsc.orgnih.gov |

| Crossover Frequency | The frequency at which G' = G''. | A lower crossover frequency generally indicates a more stable and stiffer gel. | rsc.org |

| Step-Strain Measurement | Evaluates the material's ability to recover its structure after being subjected to high strain. | Used to assess the self-healing properties of the gel. | nih.gov |

Theoretical and Computational Investigations of Boronic Acid Derivative 3

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of Boronic Acid Derivative 3. These calculations provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or most stable, three-dimensional arrangement of atoms in a molecule. For boronic acid derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to predict their ground state geometries. bibliotekanauki.pllongdom.org

Studies on related phenylboronic acid derivatives show that the planarity of the molecule is a key feature. lodz.pl The phenyl ring and the boronic acid group (-B(OH)₂) tend to lie in the same plane to maximize conjugation. lodz.pl However, the orientation of the hydroxyl groups can lead to different conformers, such as syn and anti orientations, with small energy differences between them. longdom.org The geometry around the boron atom is typically trigonal planar (sp² hybridized) in the neutral boronic acid. lodz.pl Upon forming a boronate anion by accepting a hydroxyl group, the boron atom's hybridization changes to tetrahedral (sp³). lodz.pl

DFT calculations can also elucidate key geometrical parameters such as bond lengths and angles. For instance, in a study of 3-aminophenylboronic acid and 3-(acetamidomethyl)phenyl boronic acid, DFT calculations revealed that the bond lengths and angles are influenced by the hybridization state of the boron atom. bibliotekanauki.pl Specifically, an elongation of the B-O bonds is observed when the boron atom transitions from sp² to sp³ hybridization. lodz.pl

Table 1: Representative Calculated Geometrical Parameters for a Phenylboronic Acid Derivative This table is illustrative and based on general findings for phenylboronic acid derivatives. Specific values for "this compound" would require a dedicated computational study.

| Parameter | Typical Calculated Value (sp² Boron) | Typical Calculated Value (sp³ Boron) |

|---|---|---|

| C-B Bond Length (Å) | ~1.55 - 1.59 | ~1.58 - 1.62 |

| B-O Bond Length (Å) | ~1.35 - 1.38 | ~1.45 - 1.49 |

| O-B-O Angle (°) | ~120 | ~109.5 |

These geometric details are crucial as they influence the molecule's reactivity and its interactions with other molecules.

While DFT is a workhorse for geometry optimizations, higher-level wave-function-based ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often used to obtain more accurate "benchmark" energies. mdpi.comaip.org These methods are more computationally expensive but provide a higher level of theory, accounting more accurately for electron correlation. aip.org

These benchmark calculations are particularly important for processes where subtle energy differences are critical, such as determining reaction barriers or the relative stabilities of different conformers. mdpi.com For example, a study on the hydrolysis of a borate (B1201080) network used MP2 and CCSD(T) calculations to provide reference energy profiles against which various DFT functionals were tested. mdpi.comresearchgate.net It was found that for certain reactions, some DFT functionals could approximate the MP2 results reasonably well, but the higher-level methods remain the gold standard for accuracy. mdpi.comresearchgate.net For boronic acids, methods like G3 and G4, which are composite methods that approximate CCSD(T) calculations with large basis sets, have been used to calculate accurate heats of formation. nih.gov

Table 2: Comparison of Relative Energies (kcal/mol) for a Hypothetical Isomerization of this compound This table is for illustrative purposes to show the comparative nature of different computational methods.

| Method | Conformer A | Conformer B | Energy Difference |

|---|---|---|---|

| DFT (B3LYP) | 0.00 | 1.50 | 1.50 |

| MP2 | 0.00 | 1.25 | 1.25 |

| CCSD(T) | 0.00 | 1.30 | 1.30 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment. nih.gov

MD simulations can explore the different shapes (conformations) a molecule can adopt by rotating around its single bonds. A key aspect for phenylboronic acids is the rotation of the B(OH)₂ group relative to the phenyl ring. mdpi.com The energy required to perform this rotation is known as the rotational barrier.

Computational studies on phenylboronic acid have estimated this barrier to be relatively small, around 17.5 kJ·mol⁻¹. mdpi.com This indicates that the boronic acid group can rotate with relative ease at room temperature. mdpi.com For 1,3-phenylenediboronic acid, the barrier for the simultaneous rotation of both boronic groups is higher, approximately 37 kJ·mol⁻¹, which is slightly more than double the value for a single group, suggesting some interaction between the two groups. mdpi.com The flexibility of the molecule can be influenced by substituents on the phenyl ring and by intermolecular interactions, such as hydrogen bonding in the solid state. mdpi.com Temperature-dependent NMR studies combined with calculations have been used to determine rotational barriers in modified biaryl systems containing boronic acids, revealing barriers of around 66-70 kJ/mol for more sterically hindered axes. d-nb.info

The conformation of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations, often using implicit or explicit solvent models, can probe these effects. Solvation can stabilize or destabilize certain conformers. For boronic acids, the interaction with solvent molecules, particularly water, is crucial.

Computational studies have shown that solvation has a profound effect on the Lewis acidity and the equilibrium between the neutral boronic acid and the anionic boronate form. ru.nl The boronate form, being charged, is much more stabilized by polar solvents like water than the neutral form. ru.nl This differential solvation can impact the pKa of the boronic acid. ru.nl Furthermore, the conformation can change upon boronate formation; for instance, while staggered conformations might be more stable for the neutral acid, eclipsed conformations can become favored in the boronate due to different steric and electronic interactions. ru.nl The interaction with solvents can be modeled using a Polarizable Continuum Model (PCM) in DFT calculations or by including explicit solvent molecules in MD simulations. lodz.plresearchgate.net

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is invaluable for mapping out the step-by-step mechanism of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the high-energy transition states that connect them.

For reactions involving boronic acids, such as their esterification with diols or their participation in cross-coupling reactions like the Suzuki-Miyaura reaction, computational modeling can elucidate the reaction pathway. nih.govrsc.org For example, in the esterification of boric acid, calculations have shown that the reaction can be assisted by other boric acid molecules, which help in proton transfer, leading to a lower energy barrier than previously thought. rsc.org The transition state (TS) for such a process involves the formation and breaking of several bonds simultaneously. rsc.org

In the context of the Suzuki-Miyaura reaction, computational studies have investigated the transmetalation step, where the organic group is transferred from boron to palladium. nih.gov These studies model the structures of intermediates and transition states, revealing how factors like the type of boronic ester (e.g., pinacol (B44631) vs. catechol) can affect the reaction rate by influencing the stability of key intermediates and the height of the energy barriers. nih.gov Similarly, the mechanism of protodeboronation (the cleavage of the C-B bond) has been studied computationally, revealing pathways mediated by water or even other boronic acid molecules. nih.govrsc.org

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules like this compound, offering insights that complement and guide experimental work. Methods based on Density Functional Theory (DFT) are prominently used for this purpose. dergipark.org.trnih.gov

Quantum chemical calculations are employed to forecast a range of spectroscopic data. For instance, the vibrational spectra (FT-IR and FT-Raman) of boronic acid derivatives can be calculated using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. nih.govresearchgate.net These calculations help in assigning the vibrational modes of the molecule. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹¹B) are accurately predicted using the Gauge-Invariant Atomic Orbital (GIAO) method, with results often showing excellent agreement with experimental data recorded in solvents like DMSO. nih.govnih.govacs.org A computational protocol based on DFT and the GIAO approach has been specifically developed for the accurate prediction of ¹¹B NMR chemical shifts. nih.govacs.org

The electronic properties and UV-Vis absorption spectra are investigated using Time-Dependent DFT (TD-DFT) calculations. scirp.orglongdom.org These computations can predict the primary absorption bands and electronic transitions of the molecule. For example, studies on similar derivatives have shown that TD-DFT calculations can identify the key absorption bands and the influence of the molecular environment on them. scirp.orglongdom.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the corresponding energy gap, are also determined, providing crucial information about the molecule's electronic transitions and stability. researchgate.netscirp.org

A comparative study on 3-cyanophenylboronic acid using both HF and DFT (B3LYP) methods demonstrated how computational models can explore different conformers and their electronic properties. longdom.org The calculated HOMO-LUMO energy gap for its stable conformers was found to be approximately 5.66 eV, indicating the energy required for electronic excitation. longdom.org

Table 1: Predicted Spectroscopic Data for this compound based on Computational Models This table is a representative example based on data from various boronic acid derivative studies.

| Spectroscopic Property | Computational Method | Basis Set | Predicted Value | Reference |

| ¹H NMR Chemical Shift | GIAO | 6-311++G(d,p) | Good agreement with experimental | nih.gov |

| ¹³C NMR Chemical Shift | GIAO | 6-311++G(d,p) | Good agreement with experimental | nih.gov |

| ¹¹B NMR Chemical Shift | GIAO / mPW1PW91 | 6-311+G(2d,p) | ~3.4 ppm RMSD from experiment | nih.gov |

| Main IR Absorption (B-O-H) | DFT / B3LYP | 6-311++G(d,p) | Assignment confirmed by TED | nih.govscirp.org |

| UV-Vis λmax | TD-DFT / M062X | 6-31g+(d) | ~390 nm | scirp.org |

| HOMO-LUMO Energy Gap | DFT / B3LYP | 6-311++G(d,p) | ~5.7 eV | researchgate.netlongdom.org |

Computational Approaches to Structure-Reactivity Relationships in this compound

The reactivity of this compound is intrinsically linked to its molecular structure. Computational methods are essential for elucidating these structure-reactivity relationships (SRR), which govern its behavior in chemical transformations and binding events. nih.govacs.org

A key aspect of boronic acid chemistry is the ability to form reversible covalent bonds with diols, a process critical for applications in chemical sensing and biomaterials. nih.govacs.orgnih.gov Computational studies help in understanding how the electronic and steric properties of the boronic acid influence its binding affinity. nih.govacs.org DFT calculations are used to explore molecular properties and analyze Frontier Molecular Orbitals (HOMO-LUMO), which provides insights into chemical reactivity and kinetic stability. informaticsjournals.co.inresearchgate.net For instance, the energy gap between the HOMO and LUMO can be correlated with the reactivity of the molecule. scirp.org

Quantitative Structure-Activity Relationship (QSAR) models offer a powerful computational approach to correlate structural features with chemical activity. For boronic acid derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govresearchgate.net These models generate contour maps that highlight which steric and electrostatic fields of the molecule are crucial for its activity, thereby guiding the design of new derivatives with enhanced reactivity. nih.gov These studies reveal the key structural factors responsible for the biological or chemical activity of the inhibitors. nih.gov

The pKa of the boronic acid is a critical parameter affecting its interaction with diols, and both the structure of the boronic acid and the solution pH must be carefully considered. nih.govacs.orgnih.gov Computational analysis can predict how substituents on the phenyl ring of a boronic acid derivative alter its electronic properties, thereby influencing its pKa and subsequent reactivity. nih.gov For example, electron-withdrawing groups generally lower the pKa, enhancing binding at physiological pH.

Table 2: Illustrative Structure-Reactivity Parameters for this compound This table represents typical data derived from computational QSAR and electronic structure studies of boronic acid derivatives.

| Structural Feature / Parameter | Computational Method | Predicted Effect on Reactivity | Reference |

| Electron-Withdrawing Substituent | DFT (pKa calculation) | Lowers pKa, increases diol binding affinity | nih.govacs.org |

| Electron-Donating Substituent | DFT (pKa calculation) | Raises pKa, decreases diol binding affinity | nih.govacs.org |

| Steric Hindrance near Boron | CoMFA/CoMSIA | Decreases binding affinity | nih.gov |

| HOMO-LUMO Energy Gap | DFT / B3LYP | Smaller gap correlates with higher reactivity | scirp.org |

| Favorable Electrostatic Field | CoMSIA | Positive contribution to binding activity | nih.gov |

Free-Energy Perturbation and Ligand Binding Studies in Chemical Systems

Understanding the binding of this compound to biological targets like proteins is crucial for its application in medicinal chemistry. Computational techniques, including molecular docking and free-energy calculations, are indispensable for characterizing these interactions. biorxiv.orgnih.gov

Molecular docking is used to predict the preferred binding mode of a ligand within the active site of a protein. biorxiv.orgnih.gov For boronic acid derivatives, this often involves the formation of a reversible covalent bond with a key amino acid residue, such as a serine in a protease. biorxiv.orgmdpi.com Following docking, more rigorous computational methods are applied to estimate the binding affinity.

Free-Energy Perturbation (FEP) is a powerful and accurate method for calculating the relative binding free energies of a series of ligands to a target. nih.gov This technique simulates a non-physical pathway to "perturb" one molecule into another, allowing for the precise calculation of the free energy difference between them. FEP has been used to rank potential inhibitors and guide the selection of compounds for synthesis. nih.gov

Another widely used, though less computationally intensive, method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.net This method calculates binding free energies by combining molecular mechanics energy terms with models for solvation energy. researchgate.net Studies on boronic acid derivatives have used these techniques to characterize the binding energy within the target's binding pocket. biorxiv.orgresearchgate.net For example, a computational study on novel boronic acid derivatives targeting the urokinase-type plasminogen activator (uPA) used DFT calculations to determine the binding energy of the most promising ligand within the protein's binding pocket, finding a binding affinity of -3.2481 kcal/mol. biorxiv.orgresearchgate.net These analyses can break down the binding free energy into contributions from different interactions, such as van der Waals and electrostatic forces. researchgate.net

Table 3: Representative Ligand Binding Data for this compound This table exemplifies typical outputs from computational ligand binding studies on boronic acid derivatives.

| Target Protein | Computational Method | Parameter | Calculated Value | Reference |

| Protease (e.g., uPA) | Molecular Docking (GOLD) | GOLD Score | 46.45 | biorxiv.orgresearchgate.net |

| Protease (e.g., uPA) | DFT (B3LYP/LANL2DZ) | Binding Affinity | -3.25 kcal/mol | biorxiv.orgresearchgate.net |

| Generic Receptor | FEP | Relative Binding Free Energy (ΔΔG) | Varies with structural changes | nih.gov |

| Generic Receptor | MM/GBSA | Binding Free Energy (ΔG bind) | -76.3 kJ/mol | researchgate.net |

| Generic Receptor | MM/GBSA | van der Waals Contribution | -187.6 kJ/mol | researchgate.net |

Applications and Functionalization Strategies of Boronic Acid Derivative 3 in Materials Science and Chemical Sensing

Design and Engineering of Boronic Acid Derivative 3-Based Dynamic Covalent Materials

The engineering of dynamic covalent materials relies on the incorporation of reversible chemical bonds that can break and reform under specific conditions. This compound is an exemplary component for such materials due to the dynamic nature of boronate ester linkages formed with 1,2- or 1,3-diols. rsc.orgrsc.org This equilibrium is sensitive to external stimuli, particularly pH, allowing for the creation of materials with tunable and responsive properties. rsc.orgmdpi.com The boron atom in this compound can switch between a trigonal planar sp² hybridization and a tetrahedral sp³ state, the latter of which preferentially forms stable cyclic esters with diols. mdpi.com This reversible bond formation is the foundation for creating adaptable and intelligent materials.

One of the most significant applications of this compound is in the fabrication of self-healing hydrogels. nih.govresearchgate.netrsc.org These materials are three-dimensional polymer networks that can autonomously repair damage. The self-healing capability is endowed by the dynamic and reversible nature of the boronate ester cross-links. When the hydrogel is damaged, such as by being cut, the boronate ester bonds at the fractured interface can dissociate and subsequently reform, effectively mending the material. rsc.orgnih.gov

These hydrogels are typically prepared by mixing a polymer functionalized with this compound and a polymer containing diol groups, such as polyvinyl alcohol (PVA). The rapid formation of boronate ester cross-links occurs spontaneously in aqueous conditions, leading to gelation. nih.govresearchgate.net The dynamic equilibrium of these bonds allows the network to relax stress and re-establish connections after damage. rsc.org Research has demonstrated that these hydrogels can exhibit excellent self-healing properties without external stimuli and are often injectable due to their shear-thinning behavior. rsc.org

Table 1: Properties of Self-Healing Hydrogels Based on Boronic Acid Derivatives

| Polymer System Components | Key Property | Stimulus for Response | Application Area |

| Boronic acid-functionalized polymer & Polyvinyl alcohol (PVA) | Self-healing, Injectable | pH, Glucose | 3D Cell Culture, Drug Delivery |

| Carboxyethyl cellulose-graft-phenylboronic acid | Biocompatibility, Controlled Release | pH | Drug Delivery, Tissue Engineering |

| Hyaluronic acid with benzoxaborin & Hyaluronic acid with fructose | Injectable, Self-healing | pH | Biomedical Applications |

| Hyperbranched polyglycerol with poly(acrylamide-co-4-vinylphenyl boronic acid) | High Spinnability, Injectable | pH, Glucose | Tissue Engineering |

Materials incorporating this compound are inherently responsive to a variety of external stimuli, making them suitable for applications in sensors and controlled-release systems. nih.gov The boronate ester linkage is highly sensitive to pH; the bonds are generally more stable at higher pH values and tend to dissociate under acidic conditions. rsc.org This pH-responsiveness allows for the design of "smart" drug delivery vehicles that release their therapeutic payload in the acidic microenvironments often found in tumor tissues or intracellular compartments. acs.org